1-Propyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid

Description

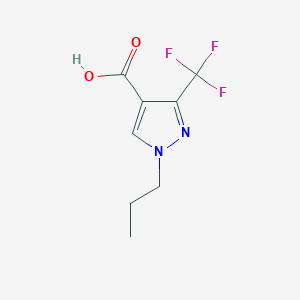

1-Propyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid is a pyrazole-based compound characterized by a propyl group at position 1, a trifluoromethyl (-CF₃) group at position 3, and a carboxylic acid (-COOH) moiety at position 4. Its molecular formula is C₈H₉F₃N₂O₂. The trifluoromethyl group enhances electronic stability and lipophilicity, making it valuable in medicinal chemistry and agrochemical research . The compound is typically synthesized via methods such as cyclocondensation of hydrazines with β-keto esters, followed by functionalization steps like carboxylation or halogenation .

Properties

IUPAC Name |

1-propyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2/c1-2-3-13-4-5(7(14)15)6(12-13)8(9,10)11/h4H,2-3H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRFYXGFSLMLRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid typically involves multiple steps, including condensation, acylation, cyclization, and hydrolysis. One common method involves the use of sodium cyanoacetate, which undergoes condensation with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for 5 hours. This is followed by acylation using trifluoroacetyl chloride and triethylamine as an acid-capturer, and finally, cyclization in a mixed solvent of methanol and water .

Industrial Production Methods: The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective raw materials, moderate reaction conditions, and efficient purification processes to ensure high yields and purity .

Chemical Reactions Analysis

Synthetic Routes and Cyclization Reactions

The pyrazole ring formation often involves cyclocondensation or 1,3-dipolar cycloaddition. For example:

-

Ring-closing reactions are performed in a two-phase system (organic solvent/water) with weak bases like Na₂CO₃ or K₂CO₃. Methylhydrazine reacts with intermediates such as alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrate to form the pyrazole ring at −10°C–0°C, achieving high purity (99.9%) .

-

Trifluoromethyl group introduction can occur via copper-mediated trifluoromethylation of α,β-alkynic tosylhydrazones using CF₃SiMe₃ .

Table 1: Key Cyclization Conditions

Carboxylic Acid Derivitization

The C-4 carboxylic acid undergoes standard transformations:

Esterification

-

Reacting with alcohols under acidic conditions (e.g., H₂SO₄) yields esters. Ethyl esters are common intermediates .

-

Example : Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is synthesized via BF₃·Et₂O-catalyzed coupling with triethyl orthoformate .

Amidation

-

Coupling agents like EDCI/DMAP in CH₂Cl₂ facilitate amide bond formation. For example, reactions with primary amines produce carboxamides .

Table 2: Carboxylic Acid Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | BF₃·Et₂O, triethyl orthoformate | Ethyl pyrazole-4-carboxylate | 80% | |

| Amidation | EDCI, DMAP, CH₂Cl₂, RT | Pyrazole-4-carboxamide derivatives | 50–85% |

Decarboxylation and Functionalization

-

Thermal decarboxylation (150°C–200°C) removes CO₂, yielding 3-(trifluoromethyl)-1-propylpyrazole. This reaction is critical for agrochemical intermediates .

-

Halogenation : Electrophilic substitution at C-5 can occur using N-bromosuccinimide (NBS), forming 5-bromo derivatives .

Regioselective Modifications

The trifluoromethyl group directs electrophiles to the C-5 position due to its electron-withdrawing effect:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at C-5, enhancing antibacterial activity in derivatives .

-

Suzuki Coupling : Palladium-catalyzed cross-coupling with arylboronic acids diversifies substituents .

Stability and Byproduct Formation

-

Hydrolysis : The trifluoromethyl group resists hydrolysis under acidic/basic conditions, but prolonged heating (>100°C) can degrade the pyrazole ring .

-

Isomerization : Under basic conditions, minor isomers (e.g., 5-trifluoromethyl derivatives) may form during synthesis .

Catalytic and Green Chemistry Approaches

-

Reusable catalysts : Ionic liquids like [bmim]PF₆ enable one-pot synthesis of triarylpyrazoles with 82% yield and four reuse cycles .

-

Solvent-free conditions : Microwave-assisted reactions reduce reaction times and improve yields for carboxylate derivatives .

Key Challenges

Scientific Research Applications

Chemistry

1-Propyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid serves as a versatile building block for synthesizing more complex molecules. It is particularly useful in:

- Development of New Materials: The compound can be used to create novel polymers and nanomaterials due to its unique chemical properties.

- Catalyst Development: It has been investigated as a potential catalyst in various organic reactions, enhancing reaction rates and selectivity.

Biology

In biological research, this compound has shown promise in several areas:

- Enzyme Inhibition: It has been studied for its ability to inhibit specific enzymes linked to cancer cell proliferation and inflammation pathways. For instance, research indicates that it can effectively inhibit cyclooxygenase enzymes, which are crucial in inflammatory processes.

| Enzyme Target | Inhibition Mechanism | Reference |

|---|---|---|

| Cyclooxygenase | Competitive inhibition |

- Receptor Ligands: The compound is being explored as a ligand for various receptors, including adenosine receptors, where it exhibits selectivity and affinity that could lead to therapeutic applications .

Industry

The compound is also significant in industrial applications:

- Agrochemicals Production: It is utilized in the synthesis of fungicides and herbicides due to its stability and reactivity. For example, derivatives of this compound have been developed that exhibit potent antifungal activity against various phytopathogenic fungi .

| Application | Compound Derivative | Activity |

|---|---|---|

| Fungicide | 3-(Difluoromethyl)-1-methyl-pyrazole-4-carboxylic acid amides | High antifungal activity against seven fungi species |

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Case Study 2: Synthesis of Complex Molecules

Research highlighted the synthesis of various pyrazole derivatives using this compound as a precursor. These derivatives were evaluated for their biological activity, showing promise as potential therapeutic agents .

Mechanism of Action

The mechanism of action of 1-Propyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their activity and function . These interactions can modulate various biological pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-propyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid with structurally related pyrazole derivatives:

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group increases logP values, enhancing bioavailability.

- Solubility: Carboxylic acid derivatives are sparingly soluble in water but dissolve well in polar aprotic solvents (e.g., DMSO, methanol), facilitating their use in synthetic chemistry .

Key Research Findings

Substituent-Driven Bioactivity : The trifluoromethyl group is critical for electronic stabilization, while the 1-position substituent (alkyl vs. aryl) modulates toxicity and pharmacokinetics .

Synthetic Versatility : Carboxylic acid derivatives serve as intermediates for diverse functionalizations (e.g., oxime esters, hydrazides), enabling tailored biological activity .

Safety Considerations : Alkyl-substituted derivatives (methyl, propyl) are preferable for pharmaceutical applications due to lower toxicity compared to aryl analogs .

Biological Activity

1-Propyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₈H₈F₃N₃O₂

- Molecular Weight : 227.16 g/mol

Mechanisms of Biological Activity

This compound exhibits biological activity through various mechanisms, primarily involving:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in cancer cell proliferation and inflammation pathways.

- Antimicrobial Properties : Research indicates that pyrazole derivatives can exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The IC50 values for these cell lines were reported to be around 49.85 µM and 0.07 µM, respectively, indicating significant inhibitory effects on cell viability .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory cytokines and may inhibit pathways involved in chronic inflammation, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

This compound has shown promising antimicrobial activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus cereus | 32 µg/mL |

| Micrococcus luteus | 128 µg/mL |

These findings suggest that the trifluoromethyl group enhances the compound's ability to interact with microbial targets .

Case Studies and Research Findings

Several studies have documented the biological activities of pyrazole derivatives, including:

- Xia et al. (2022) : This study synthesized various pyrazole derivatives and assessed their antitumor activity. A derivative closely related to 1-propyl-3-(trifluoromethyl)pyrazole showed significant apoptosis induction in cancer cells .

- Fan et al. (2022) : Evaluated compounds based on pyrazole frameworks for their cytotoxic effects against A549 cell lines, demonstrating that certain modifications could enhance their efficacy .

- Li et al. (2022) : Investigated N-substituted pyrazole derivatives for their anticancer potential against multiple cell lines, indicating a promising avenue for further drug development .

Q & A

Q. What are the standard synthetic routes for 1-propyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid?

The synthesis typically involves cyclocondensation reactions. For example, ethyl acetoacetate derivatives can react with hydrazine or substituted hydrazines to form pyrazole intermediates. Subsequent hydrolysis under alkaline conditions (e.g., NaOH/EtOH) converts esters to carboxylic acids . For trifluoromethyl-substituted pyrazoles, fluorinated building blocks like trifluoroacetic anhydride or fluoroacetyl halides are used to introduce the CF₃ group, followed by propyl group alkylation .

Q. How is the structure of this compound validated experimentally?

Combined spectroscopic techniques are critical:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., CF₃ groups show distinct splitting patterns) .

- LC-MS/HRMS : Confirms molecular weight and fragmentation patterns .

- IR Spectroscopy : Identifies carboxylic acid (-COOH) stretches (~1700 cm⁻¹) and pyrazole ring vibrations .

- X-ray crystallography (if crystalline): Resolves bond lengths and angles, as demonstrated for structurally related pyrazole-4-carboxylic acids .

Q. What are the key physicochemical properties influencing its reactivity?

- Acidity : The carboxylic acid group (pKa ~2-3) enables salt formation with bases, useful for solubility modulation .

- Lipophilicity : The CF₃ and propyl groups increase logP, impacting membrane permeability in biological studies .

- Thermal stability : Pyrazole rings are generally stable up to 200°C, but decarboxylation may occur under prolonged heating .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Catalyst screening : Use Pd/Cu catalysts for coupling reactions to reduce side products .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps .

- Temperature control : Lower temperatures (0–5°C) minimize decarboxylation during hydrolysis .

- Purification : Flash chromatography with gradients (e.g., cyclohexane/ethyl acetate) improves isolate purity .

Q. What mechanisms underlie its biological activity in anticancer studies?

Related pyrazole-4-carboxylic acids exhibit mTOR/p70S6K pathway inhibition , inducing autophagy and apoptosis in cancer cells. For example, FMPPP (a structural analog) reduces prostate cancer proliferation by 60% at 10 μM via LC3-II upregulation and mTORC1 suppression . Mechanistic studies require:

Q. How can structural modifications enhance target selectivity?

- Substituent engineering : Replacing the propyl group with bulkier alkyl chains (e.g., cyclopropyl) improves binding to hydrophobic enzyme pockets .

- Bioisosteric replacement : Swapping -COOH with tetrazole or sulfonamide groups retains acidity while altering pharmacokinetics .

- Isotopic labeling : ¹⁹F NMR probes metabolic stability and in vivo distribution .

Q. How are analytical contradictions resolved (e.g., unexpected LCMS peaks)?

- Impurity profiling : Use preparative HPLC to isolate byproducts; characterize via HRMS/NMR .

- Reaction monitoring : In situ FTIR tracks intermediate formation (e.g., ester vs. acid) .

- Computational modeling : DFT calculations predict plausible side reactions (e.g., ester hydrolysis vs. decarboxylation) .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in large-scale synthesis?

- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., alkylation) .

- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 16 h to 2 h) .

- DoE (Design of Experiments) : Optimizes variables (e.g., stoichiometry, solvent ratio) systematically .

Q. How is enantiomeric purity ensured in chiral derivatives?

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB .

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in Pd-mediated coupling reactions .

Data Contradictions and Validation

Q. How to address discrepancies in biological activity across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.